molecular formula C9H8IN3O B13684704 2-(2-Iodo-4-methoxyphenyl)-2H-1,2,3-triazole

2-(2-Iodo-4-methoxyphenyl)-2H-1,2,3-triazole

Cat. No.: B13684704
M. Wt: 301.08 g/mol
InChI Key: MGJVFLQFKVUZGD-UHFFFAOYSA-N
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Description

2-(2-Iodo-4-methoxyphenyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an iodine atom and a methoxy group attached to the phenyl ring, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-4-methoxyphenyl)-2H-1,2,3-triazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-iodo-4-methoxyphenylamine. This can be achieved through iodination of 4-methoxyaniline using iodine and an oxidizing agent such as sodium nitrite.

    Formation of Azide Intermediate: The 2-iodo-4-methoxyphenylamine is then converted to its corresponding azide by reacting with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne to form the triazole ring. This reaction is typically catalyzed by copper(I) iodide (CuI) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-4-methoxyphenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Hiyama couplings to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and ligands such as triphenylphosphine (PPh3) are often utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-(2-Iodo-4-methoxyphenyl)-2H-1,2,3-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-4-methoxyphenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-methoxyphenylamine: A precursor in the synthesis of 2-(2-Iodo-4-methoxyphenyl)-2H-1,2,3-triazole.

    4-Methoxyphenylamine: A related compound with similar structural features but lacking the triazole ring.

    2-Iodo-4-methoxyphenylacetylene: Another compound with an iodine and methoxy group attached to a phenyl ring, but with an acetylene group instead of a triazole ring.

Uniqueness

This compound is unique due to the presence of both the iodine atom and the triazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8IN3O

Molecular Weight

301.08 g/mol

IUPAC Name

2-(2-iodo-4-methoxyphenyl)triazole

InChI

InChI=1S/C9H8IN3O/c1-14-7-2-3-9(8(10)6-7)13-11-4-5-12-13/h2-6H,1H3

InChI Key

MGJVFLQFKVUZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2N=CC=N2)I

Origin of Product

United States

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